3,4-Dihydrospheroidene
Description
3,4-Dihydrospheroidene is a carotenoid intermediate involved in the biosynthesis of spheroidene, a pigment critical for light harvesting and photoprotection in photosynthetic bacteria such as Rhodobacter sphaeroides and Rubrivivax gelatinosus. Its formation is linked to enzymatic activity in the spheroidene pathway, where it arises as a side product due to incomplete desaturation by the enzyme CrtI (phytoene desaturase) . Structurally, it features a polyene backbone with nine conjugated double bonds, distinguishing it from its parent compound, spheroidene, which has eight conjugated double bonds . The molecule’s stereochemistry and substituent groups (e.g., methyl branches) influence its spectral properties and biological function.
Properties
Molecular Formula |
C41H62O |
|---|---|
Molecular Weight |
570.9 g/mol |
IUPAC Name |
(6E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,24,26-undecaene |
InChI |
InChI=1S/C41H62O/c1-34(2)20-14-23-37(5)26-17-29-38(6)27-15-24-35(3)21-12-13-22-36(4)25-16-28-39(7)30-18-31-40(8)32-19-33-41(9,10)42-11/h12-13,15-16,18,20-22,24-28,30-31H,14,17,19,23,29,32-33H2,1-11H3/b13-12+,24-15+,25-16+,30-18+,35-21+,36-22+,37-26+,38-27+,39-28+,40-31+ |
InChI Key |
IUUXWKRRZDDNQG-JLKFYMEISA-N |
SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC)C)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)(C)OC)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC)C)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Conjugated Double Bonds and Spectral Properties
The number of conjugated double bonds (CDBs) in carotenoids directly impacts their light-absorption characteristics and energy transfer efficiency.
*Predicted using Fieser-Kuhn rules: λmax = 114 + 5n (n = CDBs) + end-group contributions .
3,4-Dihydrospheroidene’s extended conjugation compared to spheroidene results in a red-shifted absorption spectrum. However, this structural modification reduces its ability to quench triplet states in photosynthetic reaction centers, highlighting a trade-off between conjugation length and functional efficiency .
Functional Roles in Triplet Quenching
Incorporation into bacterial reaction centers reveals stark functional differences:
| Compound | Binding Efficiency | Triplet Quenching? | Triplet Lifetime (μs) |
|---|---|---|---|
| Spheroidene | 95% ± 5% | Yes | 7.0 ± 0.5 |
| 3,4-Dihydrospheroidene | 65% ± 5% | No | N/A (No quenching) |
| 3,4,5,6-Tetrahydrospheroidene | 60% ± 10% | No | N/A |
Spheroidene’s 8 CDBs enable efficient triplet energy transfer from the primary donor (bacteriochlorophyll), while 3,4-dihydrospheroidene’s altered conjugation disrupts this process despite successful binding .
Structural Modifications and Metabolic Impact
- Hydrogenation : Reducing specific double bonds in spheroidene (e.g., 3,4-dihydro or 3,4,5,6-tetrahydro derivatives) alters conjugation length and spectroscopic profiles. These analogs exhibit bis-allylic fragmentation in mass spectra, unlike native spheroidene .
- Methoxylation : Spirilloxanthin’s methoxy groups enhance stability in membrane environments, a feature absent in 3,4-dihydrospheroidene .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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